tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate
Description
tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate is a bicyclopentane-based carbamate derivative featuring a 4-bromopyrazole substituent. The tert-butyl carbamate group enhances solubility in organic solvents, facilitating synthetic manipulations, while the bromine atom on the pyrazole ring enables cross-coupling reactions for further functionalization .
Properties
Molecular Formula |
C13H18BrN3O2 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H18BrN3O2/c1-11(2,3)19-10(18)16-12-6-13(7-12,8-12)17-5-9(14)4-15-17/h4-5H,6-8H2,1-3H3,(H,16,18) |
InChI Key |
BXNYNSZJULDWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N3C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane precursor, which undergoes a series of reactions to form the bicyclo[1.1.1]pentane structure.
Introduction of the bromopyrazole group: The bromopyrazole moiety is introduced through a nucleophilic substitution reaction, where a suitable bromopyrazole derivative reacts with the bicyclo[1.1.1]pentane core.
Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromopyrazole moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
tert-Butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-bromopyrazol-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate involves its interaction with specific molecular targets. The bromopyrazole moiety is known to interact with enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogues based on substituents, molecular weight, solubility, and applications:
Stability and Functional Group Effects
- Electron-Withdrawing Groups : Bromine (target compound) and trifluoromethyl () enhance electrophilicity, favoring nucleophilic substitution but may reduce thermal stability compared to methyl or hydroxymethyl groups.
- Steric Effects : Bulky substituents (e.g., tert-butyl carbamate) improve steric protection of the bicyclo core, enhancing metabolic stability in vivo .
Research Findings and Challenges
Yield and Scalability
- The synthesis of 4-methylimidazole derivatives () achieved 58% yield in the initial amination step but dropped to 31% after cyclization, highlighting challenges in bicyclo functionalization .
- Iodomethyl derivatives () face stability issues due to iodine’s propensity for elimination, requiring low-temperature storage .
Solubility and Formulation
Patent Landscape
- Hoffmann-La Roche () and PharmaBlock Sciences () dominate bicyclo[1.1.1]pentane carbamate patents, focusing on CNS and oncology applications .
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